molecular formula C9H11BrN2O B3058290 3-Bromo-N-(3-methylpyridin-2-yl)propanamide CAS No. 887708-47-6

3-Bromo-N-(3-methylpyridin-2-yl)propanamide

Cat. No.: B3058290
CAS No.: 887708-47-6
M. Wt: 243.1 g/mol
InChI Key: FGMNSXILPANIPY-UHFFFAOYSA-N
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Description

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a small molecule organic compound with the molecular formula C9H11BrN2O and a molecular weight of approximately 243.11 g/mol . Its structure features a pyridine ring, a propanamide chain, and a terminal bromine atom, making it a valuable synthetic building block and intermediate in medicinal chemistry and drug discovery research. The terminal bromide offers a versatile handle for further chemical transformations, such as nucleophilic substitutions, enabling researchers to elaborate the molecule for the synthesis of more complex compounds or targeted libraries. While specific biological data for this compound is not widely published in the available literature, its core structure is representative of scaffolds used in developing pharmacologically active agents. For instance, structurally similar diarylethene compounds have been investigated in antiviral research for their activity against viruses like Hepatitis B and C . Researchers can leverage this reagent as a key precursor in exploring new chemical entities for various therapeutic areas. The product is accompanied by analytical data including predicted collision cross section (CCS) values for various adducts (e.g., [M+H]+ CCS: 143.6 Ų) to support mass spectrometry-based identification and characterization . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N-(3-methylpyridin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-7-3-2-6-11-9(7)12-8(13)4-5-10/h2-3,6H,4-5H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGMNSXILPANIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40651070
Record name 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887708-47-6
Record name 3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40651070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-N-(3-methyl-2-pyridinyl)propanamide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide typically involves the reaction of 3-bromo-2-methylpyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(3-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The amide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or borane can be employed.

Major Products Formed

    Substitution: Formation of N-(3-methylpyridin-2-yl)propanamide derivatives.

    Oxidation: Formation of 3-carboxy-N-(3-methylpyridin-2-yl)propanamide.

    Reduction: Formation of N-(3-methylpyridin-2-yl)propanamine.

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, 3-Bromo-N-(3-methylpyridin-2-yl)propanamide serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives are being investigated for potential antimicrobial and anticancer activities. The presence of the bromine atom enhances its reactivity, allowing it to effectively interact with biological targets such as enzymes or receptors involved in disease processes .

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may inhibit specific enzymes related to cancer progression. For instance, studies have focused on its ability to modulate pathways by inhibiting key enzymes involved in tumor growth .

Materials Science

The compound is also explored in materials science for creating novel materials with specific electronic or optical properties. Its unique structure allows for modifications that can lead to enhanced performance in various applications, such as sensors or organic light-emitting diodes (OLEDs).

Biological Studies

In biological studies, this compound has been examined for its potential biological activities beyond antimicrobial effects. Research indicates that it may exhibit anti-inflammatory properties and could be useful in developing new therapeutic agents targeting inflammation-related diseases .

Synthetic Routes

The synthesis of this compound can be achieved through several methods, including:

  • Bromination : Utilizing bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
  • Suzuki Coupling : Involving palladium-catalyzed reactions with arylboronic acids to form carbon-carbon bonds, leading to various substituted derivatives.

Mechanism of Action

The mechanism of action of 3-Bromo-N-(3-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring play crucial roles in its binding affinity and specificity. The compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Substituent Synthesis Method Molecular Weight (g/mol) Key Biological Activity Reference
3-Bromo-N-(3-methylpyridin-2-yl)propanamide 3-Methylpyridin-2-yl Likely base-mediated acylation ~243.1 (estimated) Inferred enzyme/receptor modulation N/A
3-Bromo-N-(4-bromophenyl)propanamide 4-Bromophenyl K₂CO₃, 3-bromopropanoyl chloride ~291.0 Opioid receptor activity
3-Bromo-N-(1,3-thiazol-2-yl)propanamide Thiazol-2-yl Na₂CO₃, aqueous conditions ~209.0 Alkaline phosphatase inhibition
3-Bromo-N-(4-nitrophenyl)propanamide 4-Nitrophenyl Aqueous Na₂CO₃ ~257.1 MMP9 inhibition, anticancer
3-Bromo-N-(4-methoxyphenyl)propanamide 4-Methoxyphenyl Base-mediated acylation 258.11 Not specified

Key Structural and Functional Differences

Electron-donating groups (e.g., methoxy) may improve metabolic stability but reduce electrophilicity .

Steric Effects: Bulky substituents (e.g., thienopyrimidinone) increase molecular weight and may limit bioavailability . Pyridine and thiazole rings introduce planar geometries, facilitating π-π stacking in enzyme binding pockets .

Biological Activity :

  • Thiazole and pyridine derivatives show enzyme inhibition (e.g., alkaline phosphatase, MMP9), while aromatic amines are linked to receptor modulation (e.g., opioid) .

Biological Activity

3-Bromo-N-(3-methylpyridin-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anticancer agent. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀BrN₃O. Its structure features a bromine atom attached to a propanamide backbone, with a 3-methylpyridine moiety contributing to its reactivity and biological properties. The presence of the bromine enhances the compound's ability to interact with biological targets, making it an attractive candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, its Minimum Inhibitory Concentration (MIC) values suggest moderate to good activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Enterococcus faecalis8.33
Escherichia coli2.33
Pseudomonas aeruginosa13.40

These findings highlight the compound's potential as a therapeutic agent in treating infections caused by resistant bacterial strains .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through specific molecular pathways. The compound's cytotoxic effects have been evaluated against various cancer cell lines, demonstrating significant growth inhibition.

Cancer Cell LineIC50 (µM)
Hep-217.82
P8153.25

These results indicate that the compound may serve as a scaffold for developing new anticancer drugs .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors within cells. It is believed to modulate key signaling pathways by inhibiting certain enzymes involved in disease processes, thereby contributing to its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR). For example, analogs of N-(3-Methylpyridin-2-yl)amide derivatives have shown varying degrees of efficacy in inhibiting fatty acid amide hydrolase (FAAH), which plays a crucial role in pain and inflammation pathways .

Q & A

Basic: What synthetic methods are commonly employed to prepare 3-Bromo-N-(3-methylpyridin-2-yl)propanamide?

Answer:
The synthesis typically involves reacting 3-methylpyridin-2-amine with 3-bromopropionyl chloride in the presence of a base (e.g., K₂CO₃) under biphasic solvent conditions (e.g., ethyl acetate/water). The reaction proceeds via nucleophilic acyl substitution, forming the amide bond. Work-up often involves quenching with water, extraction, and drying, yielding the product in high purity (≥95%) without requiring chromatography .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • ¹H NMR : Key signals include pyridine protons (δ 7.47–7.39 ppm, multiplet), methyl group (δ 2.20–2.15 ppm, singlet), and bromopropanamide chain protons (δ 3.53–3.40 ppm, multiplet).
  • ¹³C NMR : Peaks at ~165 ppm (amide carbonyl), ~150 ppm (pyridine carbons), and ~30 ppm (CH₃ group).
  • IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Answer:
Optimization strategies include:

  • Stoichiometry : Use 1.02 equivalents of 3-bromopropionyl chloride and 2.05 equivalents of K₂CO₃ to ensure complete amine activation .
  • Solvent System : Biphasic solvents (e.g., EtOAc/water) enhance reaction efficiency by partitioning reactive intermediates .
  • Temperature Control : Slow addition of acyl chloride at 0°C minimizes exothermic side reactions, followed by gradual warming to room temperature .

Advanced: What computational tools aid in predicting the reactivity of this compound in substitution reactions?

Answer:

  • Density Functional Theory (DFT) : Models electron density distribution, identifying the β-carbon of the bromopropanamide chain as the primary electrophilic site for nucleophilic substitution.
  • Molecular Docking : Predicts binding affinities to biological targets (e.g., enzymes), guiding structure-activity relationship (SAR) studies for drug discovery .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC/UV : Retention time comparison with standards.
  • Combustion Analysis : Confirms C, H, N composition within ±0.4% of theoretical values.
  • Melting Point : Sharp melting range (e.g., 120–122°C) indicates high crystallinity and purity .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:

  • Anhydrous Conditions : Minimize hydrolysis of 3-bromopropionyl chloride.
  • pH Control : Maintain reaction pH >8 using excess K₂CO₃ to prevent acid-catalyzed decomposition.
  • Slow Reagent Addition : Reduces local excess of acyl chloride, suppressing dimerization or over-acylation .

Advanced: How does structural modification of the pyridine ring influence biological activity?

Answer:

  • SAR Studies : Methyl substitution at the pyridine 3-position enhances metabolic stability by sterically blocking cytochrome P450 oxidation.
  • Electron-Withdrawing Effects : Bromine on the propanamide chain increases electrophilicity, promoting covalent binding to target proteins (e.g., enzyme inhibitors) .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the bromopropanamide moiety .

Advanced: How are contradictions in reported NMR data resolved?

Answer:

  • Solvent Effects : Compare data in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to account for peak shifts.
  • Paramagnetic Additives : Use shift reagents (e.g., Eu(fod)₃) to resolve overlapping signals in complex spectra .

Advanced: What experimental designs validate the compound’s role in enzyme inhibition studies?

Answer:

  • Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 4-nitrophenyl phosphate for phosphatases).
  • X-ray Crystallography : Resolve co-crystal structures to identify binding interactions (e.g., hydrogen bonding with active-site residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-N-(3-methylpyridin-2-yl)propanamide
Reactant of Route 2
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3-Bromo-N-(3-methylpyridin-2-yl)propanamide

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